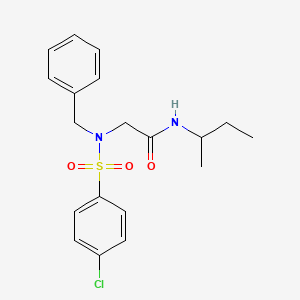![molecular formula C21H22N4O B11645068 1-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11645068.png)
1-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The piperazine moiety is introduced by reacting the quinazoline derivative with piperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate.
- The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 80-120°C.
Acetylation:
- The final step involves the acetylation of the piperazine nitrogen with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
- The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the methyl group on the quinazoline ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- The major product of oxidation is the corresponding carboxylic acid derivative.
-
Reduction:
- Reduction reactions can be performed on the quinazoline ring or the piperazine moiety. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
- The major products of reduction are the corresponding alcohols or amines.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen. Common reagents include alkyl halides and sulfonyl chlorides.
- The major products of substitution are the corresponding alkylated or sulfonylated derivatives.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Substitution reagents: Alkyl halides, sulfonyl chlorides.
- Solvents: Dimethylformamide, dimethyl sulfoxide, acetonitrile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone typically involves the following steps:
-
Formation of the Quinazoline Core:
- The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic conditions.
- The reaction is typically carried out at elevated temperatures (150-200°C) to facilitate the formation of the quinazoline ring.
Scientific Research Applications
1-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone has several scientific research applications, including:
-
Medicinal Chemistry:
- The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
- It is also investigated for its antiviral properties, particularly against RNA viruses.
-
Pharmacology:
- The compound is used in pharmacological studies to understand its effects on various biological pathways and receptors.
- It is also explored for its potential as an anti-inflammatory agent.
-
Biochemistry:
- The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
- It is also employed in studies related to signal transduction and cellular metabolism.
-
Industrial Applications:
- The compound is used as an intermediate in the synthesis of other quinazoline derivatives with potential pharmaceutical applications.
- It is also explored for its potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways:
-
Molecular Targets:
- The compound primarily targets kinases involved in cell signaling pathways, such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR).
- It also interacts with other proteins involved in cell proliferation and apoptosis.
-
Pathways Involved:
- The compound inhibits the phosphorylation of specific tyrosine residues on the target kinases, leading to the disruption of downstream signaling pathways.
- This results in the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
1-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone can be compared with other similar compounds, such as:
-
Gefitinib:
- Gefitinib is a quinazoline derivative that targets the epidermal growth factor receptor (EGFR) and is used as an anticancer agent.
- Unlike gefitinib, this compound has a piperazine moiety, which may contribute to its unique biological activities.
-
Erlotinib:
- Erlotinib is another quinazoline derivative that targets the epidermal growth factor receptor (EGFR) and is used in the treatment of non-small cell lung cancer.
- The presence of the piperazine moiety in this compound distinguishes it from erlotinib and may result in different pharmacological properties.
-
Lapatinib:
- Lapatinib is a dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2).
- The unique structure of this compound, with its piperazine and ethanone moieties, sets it apart from lapatinib and may offer distinct therapeutic advantages.
Properties
Molecular Formula |
C21H22N4O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-[4-(6-methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H22N4O/c1-15-8-9-19-18(14-15)20(17-6-4-3-5-7-17)23-21(22-19)25-12-10-24(11-13-25)16(2)26/h3-9,14H,10-13H2,1-2H3 |
InChI Key |
WPDDHUTTXBCPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z,5Z)-4-hydroxy-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazol-2(5H)-ylidene]-4-methylbenzenesulfonamide](/img/structure/B11644985.png)
![propyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11644992.png)
![8,9-Bis(4-methoxyphenyl)-2-[(naphthalen-1-yloxy)methyl]furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11644996.png)
![4-(5-{(1E)-2-cyano-3-[(2-methoxy-5-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B11645003.png)
![4-(4-fluorophenyl)-2-[5-(morpholin-4-yl)-2-nitrophenyl]phthalazin-1(2H)-one](/img/structure/B11645006.png)
![4-(4-chlorophenyl)-5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11645012.png)
![2-[benzyl(methyl)amino]ethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate](/img/structure/B11645014.png)
![ethyl 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11645017.png)
![4-(4-Chlorophenyl)-2,2,4-trimethyl-1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11645020.png)
![ethyl (2Z)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11645035.png)
![2-isobutyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11645055.png)

![methyl (5E)-2-methyl-1-(4-methylphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11645076.png)
![2,6-Bis[4-(dimethylamino)phenyl]-4-hexyl-3,5-dimethylpiperidin-4-ol](/img/structure/B11645085.png)
